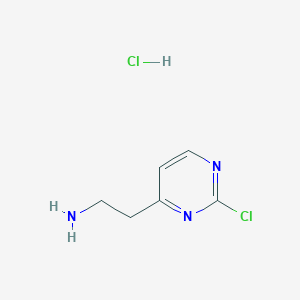
2-Vinylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring with a vinyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylcyclopropanecarboxylic acid can be achieved through several methods. One notable method involves the reaction of alkyl diazoacetates with gaseous divinyl under thermocatalytic conditions, using copper oxide as a catalyst. This reaction yields the corresponding esters of this compound, with the trans-isomer predominating . Another method involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and scalability. The use of advanced asymmetric synthesis techniques, such as the alkylation/cyclization of axially chiral nickel(II) complexes of glycine Schiff bases, has been reported to provide excellent yields and diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.
Scientific Research Applications
2-Vinylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms involving strained ring systems.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-vinylcyclopropanecarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral proteases, thereby preventing the replication of the virus . The strained ring structure of the compound allows it to fit into active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
2-Ethynylcyclopropanecarboxylic acid: Similar in structure but with an ethynyl group instead of a vinyl group.
1-Amino-2-vinylcyclopropanecarboxylic acid: Contains an amino group, making it a valuable intermediate in pharmaceutical synthesis.
Uniqueness: 2-Vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and a reactive vinyl group. This combination imparts distinct reactivity and makes it a versatile building block for various chemical transformations.
Properties
CAS No. |
36576-67-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8) |
InChI Key |
RITCJGIGTNSDKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)

![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)



![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)


